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Compound of Interest

Compound Name: C13H13BrN20S2

Cat. No.: B12180299

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed, hypothetical elucidation of a novel chemical
entity with the molecular formula C13H13BrN20S2. Given the absence of a known compound
with this exact formula in publicly available databases, this guide proposes a plausible structure
and outlines the comprehensive experimental and analytical workflow required for its synthesis
and characterization. The proposed structure is 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-
(methylthio)butan-1-one. This guide serves as a template for the structural elucidation of new
heterocyclic compounds.
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The proposed chemical structure is:

(Image generated for illustrative purposes)

Proposed Synthesis Protocol
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The synthesis of the target compound can be envisioned via a multi-step process involving the
formation of a key diacylhydrazine intermediate, followed by cyclization using a thionating
agent. This approach is common for the preparation of 2,5-disubstituted 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-
(methylthio)butan-1-one

o Step 1: Synthesis of 4-(methylthio)butanoyl hydrazide.
o 4-(methylthio)butanoic acid (1 eq.) is dissolved in methanol.

o A catalytic amount of sulfuric acid is added, and the mixture is refluxed for 4-6 hours to
yield methyl 4-(methylthio)butanoate.

o The solvent is removed under reduced pressure. The resulting ester is then dissolved in
ethanol.

o Hydrazine hydrate (1.5 eq.) is added, and the mixture is refluxed for 8-10 hours.

o The reaction mixture is cooled, and the resulting precipitate of 4-(methylthio)butanoyl
hydrazide is filtered, washed with cold ethanol, and dried.

e Step 2: Synthesis of N-(4-bromobenzoyl)-N'-(4-(methylthio)butanoyl)hydrazine.

o 4-(methylthio)butanoyl hydrazide (1 eq.) is dissolved in a suitable solvent like
dichloromethane or dioxane, with a base such as triethylamine (1.2 eq.).

o The solution is cooled in an ice bath.

o 4-bromobenzoyl chloride (1.1 eq.), dissolved in the same solvent, is added dropwise with
stirring.

o The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

o The reaction mixture is washed with water and brine. The organic layer is dried over
anhydrous sodium sulfate and concentrated to yield the diacylhydrazine intermediate.
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e Step 3: Cyclization to form 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-4-(methylthio)butan-1-
one.

The diacylhydrazine intermediate (1 eq.) is dissolved in an anhydrous solvent such as

[e]

toluene or xylene.
o Lawesson's reagent (0.5 eq.) is added to the solution.

o The mixture is heated to reflux and stirred for 4-8 hours, while monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, the solvent is evaporated under reduced pressure.

o The crude product is purified by column chromatography on silica gel to afford the final
compound.

Diagram of the Proposed Synthetic Workflow
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Step 1: Hydrazide Formation

[Af-(methylthio)butanoic acicD
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G-(methylthio)butanoyl hydrazide)
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Step 2: Diacylhydrazine Synthesis

G-bromobenzoyl chlorida 6-(4-bromobenzoyl)-N‘-(4-(methylthio)butanoyl)hydrazina

Lawesson's Reagent, Toluene

Step 3: Thiadiazole Formation

Ginal Product (Cl3H13BrNZOSZD
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Caption: Proposed synthetic pathway for C13H13BrN20S2.

Structural Elucidation Workflow

The confirmation of the proposed structure relies on a combination of spectroscopic
techniques. The logical workflow for elucidating the structure of an unknown sample with the
formula C13H13BrN20S2 is outlined below.
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Diagram of the Logical Elucidation Workflow
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Caption: Logical workflow for structure elucidation.

Predicted Analytical Data

The following table summarizes the expected quantitative data from key analytical techniques

for the proposed structure.
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Analytical Technique

Parameter

Predicted Value Justification

Mass Spectrometry
(ESI-MS)

Molecular lon [M+H]+

Calculated for

C13H14BrN20S2+.

Shows characteristic
m/z = 388.97, 390.97 isotopic pattern for
Bromine (79Br/81Br)
with ~1:1 intensity
ratio.

Key Fragments

m/z = 254/256,
183/185

Loss of the side chain
(C5H90YS), cleavage
of the bromophenyl

group.

Infrared (IR)

Spectroscopy

Carbonyl (C=0)
stretch

Ketone adjacent to an
1680-1700 cm™t o
aromatic-like ring.

Thiadiazole (C=N)
stretch

1600-1620 cm~1

Characteristic of the

1,3,4-thiadiazole ring.

Aromatic C-H stretch

3050-3100 cm?

Aromatic protons on

the bromophenyl ring.

C-S stretch

680-750 cm™t

Presence of two C-S
bonds (ring and
thioether).

1H-NMR (400 MHz,
CDCls)

Aromatic Protons (H-
2', H-6")

Protons ortho to the
5 7.8-8.0 ppm (d, 2H) . .
thiadiazole ring.

Aromatic Protons (H-
3', H-5"

0 7.6-7.8 ppm (d, 2H)

Protons ortho to the

bromine atom.

Methylene Protons (-
CO-CH2-)

0 3.1-3.3 ppm (t, 2H)

Methylene group
adjacent to the

carbonyl.

Methylene Protons (-
CHz2-S-)

0 2.7-2.9 ppm (t, 2H)

Methylene group
adjacent to the

thioether sulfur.
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Methyl Protons (-S-
CHs)

0 2.1-2.3 ppm (s, 3H)

Methyl group of the
thioether.

Methylene Protons (-
CH2-CH2-CHz-)

0 2.0-2.2 ppm (quint,
2H)

Central methylene
group of the side

chain.

13C-NMR (100 MHz,
CDCls)

Carbonyl Carbon
(C=0)

Ketone carbonyl
0 195-200 ppm
carbon.

Thiadiazole Carbons
(C2,C5h)

0 165-175 ppm

Two distinct carbons

of the thiadiazole ring.

Aromatic Carbon (C-
Br)

0 125-130 ppm

Carbon atom directly

attached to bromine.

Aromatic Carbons
(CH)

0 128-135 ppm

Protonated carbons of

the phenyl ring.

Side Chain Carbons

6 15-45 ppm

Carbons of the -
(CH2)3-S-CHs group.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities,

including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of
the thiadiazole core suggests that C13H13BrN20S2 could be a candidate for drug
development. Many heterocyclic compounds exert their anticancer effects by inhibiting key

signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Diagram of a Potential Signaling Pathway Target
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Caption: Hypothetical inhibition of the PI3K/Akt pathway.

This guide provides a robust framework for the synthesis and complete structural elucidation of
the novel compound C13H13BrN20S2. The detailed protocols and predicted data serve as a
valuable resource for researchers engaged in the discovery and development of new chemical

entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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